molecular formula C14H15NO3S B2671986 N-(4-Ethoxyphenyl)benzenesulfonamide CAS No. 24230-22-6

N-(4-Ethoxyphenyl)benzenesulfonamide

Cat. No.: B2671986
CAS No.: 24230-22-6
M. Wt: 277.34
InChI Key: RQTPGMUKYNLRHX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)benzenesulfonamide
  • N-(4-Chlorophenyl)benzenesulfonamide
  • N-(4-Nitrophenyl)benzenesulfonamide

Uniqueness

N-(4-Ethoxyphenyl)benzenesulfonamide is unique due to its ethoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPGMUKYNLRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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